2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Description
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative featuring a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a 3,4-dichlorophenylidene group. Key physicochemical properties include:
Properties
Molecular Formula |
C19H19BrCl2N4O3S |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19BrCl2N4O3S/c20-15-2-4-16(5-3-15)30(28,29)26-9-7-25(8-10-26)13-19(27)24-23-12-14-1-6-17(21)18(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,27)/b23-12+ |
InChI Key |
XEDBLGKOBBSITK-FSJBWODESA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with a bromophenyl sulfonyl group.
Condensation reaction: The substituted piperazine is then reacted with 3,4-dichlorobenzaldehyde to form the corresponding hydrazone.
Final product formation: The hydrazone is further reacted with acetohydrazide under specific conditions to yield the final compound.
Chemical Reactions Analysis
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the hydrazone moiety to the corresponding amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Compound A shares a common scaffold with several piperazine-containing hydrazone derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Aryl substitutions : Halogenated (Br, Cl) vs. methoxy groups alter lipophilicity. For example, Compound A (logP ~4.2, estimated) is more lipophilic than 315198-62-0 (logP ~3.5) due to chlorine vs. methoxy substituents .
- Hydrazone configuration : The (E)-isomer in Compound A and 315198-62-0 ensures optimal spatial alignment for target binding, as seen in enzyme inhibition studies of related sulfonyl hydrazides .
Bioactivity and Pharmacological Profiles
While direct bioactivity data for Compound A is unavailable, inferences can be drawn from analogs:
- Anticholinesterase activity : Compound 3c (IC₅₀ = 1.2 µM for AChE) demonstrates that nitro and halogen substitutions on the piperazine and benzylidene groups enhance inhibition .
- Cytotoxicity : Thiazole-ureido hybrids like 10g show potent activity (IC₅₀ < 10 µM in leukemia cells), suggesting that dichlorophenyl groups may synergize with ureido motifs .
- Safety : Analogs like 315198-62-0 lack acute toxicity (GHS Category 5), but long-term effects of halogenated derivatives require further study .
Biological Activity
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a member of a class of piperazine derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often associated with various bioactive properties, including antibacterial and enzyme inhibition activities.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of piperazine derivatives. The compound has shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
In vitro studies indicated that the compound exhibits a significant inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.14 µM to 21.25 µM against various bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : It has been reported that certain derivatives of piperazine exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : The compound showed promising results in inhibiting urease activity, with some derivatives achieving IC50 values significantly lower than standard inhibitors like thiourea .
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target enzymes and receptors due to its structural features, particularly the sulfonamide group which enhances binding affinity .
- Structural Modifications : Variations in substituents on the piperazine ring influence the biological activity, allowing for fine-tuning of potency against specific targets.
Study 1: Antibacterial Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial activity against different strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial properties. The most active compounds exhibited IC50 values comparable to established antibiotics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of piperazine derivatives. The study highlighted that certain modifications led to increased potency against AChE and urease, suggesting potential applications in treating conditions associated with these enzymes .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation of intermediates under reflux conditions in solvents like ethanol or dimethylformamide (DMF) with catalytic acid/base .
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (applicable to structurally related triazole derivatives) .
- Purification via recrystallization or column chromatography using silica gel and polar/non-polar solvent mixtures . Optimization Tip: Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity or catalyst loading (e.g., p-toluenesulfonic acid) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: 1H and 13C NMR confirm the hydrazone (C=N) and sulfonyl (SO2) groups, with key signals at δ 8.3–8.5 ppm (imine proton) and δ 110–120 ppm (sulfonyl carbons) .
- IR Spectroscopy: Detect functional groups via peaks at ~1650 cm⁻¹ (C=N stretch) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO2 stretches) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for bromine/chlorine isotopic signatures .
Q. How can researchers ensure purity and stability during storage?
- Purity: Use HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) to assess purity (>95% recommended for biological assays) .
- Stability: Store lyophilized samples at –20°C under inert gas (argon) to prevent hydrolysis of the hydrazone moiety. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to identify degradation pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Dose-Response Analysis: Perform IC50/EC50 assays in triplicate using standardized cell lines (e.g., HEK293 for receptor binding) to account for batch-to-batch variability .
- Target Validation: Use CRISPR-Cas9 knockout models to confirm the role of suspected targets (e.g., serotonin receptors linked to piperazine derivatives) .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., triazole or benzimidazole analogs) to identify substituent-specific trends .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the sulfonyl-piperazine and dichlorophenyl groups for binding affinity predictions .
- QSAR Modeling: Develop quantitative SAR models with descriptors like logP, polar surface area, and H-bond acceptor counts to predict pharmacokinetic properties .
Q. How does the compound interact with biological membranes?
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp). Correlate results with logD values (octanol/water) .
- Membrane Localization: Fluorescent tagging (e.g., BODIPY) and confocal microscopy to track cellular uptake and subcellular distribution .
Q. What strategies address low solubility in aqueous buffers?
- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported antimicrobial activity?
- Strain-Specificity: Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .
- Check for Efflux Pump Interference: Use efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms skew results .
Comparative Studies
Q. How does this compound compare to analogs with varying substituents?
- Activity Trends: Replace the 4-bromophenyl group with 4-chlorophenyl or 4-methoxyphenyl to assess halogen/methoxy effects on target binding .
- Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes with modified analogs .
Mechanistic Insights
Q. What experimental approaches elucidate the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
